molecular formula C22H15N3O2 B2510923 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 922473-16-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide

Cat. No. B2510923
M. Wt: 353.381
InChI Key: UKHKDZJLWZOTNL-UHFFFAOYSA-N
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Description

The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. The benzofuran moiety is a fused aromatic system that is often found in compounds with diverse biological activities, and the benzo[d]imidazole is another heterocyclic aromatic that is frequently seen in drug design due to its ability to interact with biological targets through various non-covalent interactions .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that build up the desired molecular architecture. For instance, the synthesis of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives has been reported, starting from a reference lead compound and involving the introduction of various substituents to explore structure-activity relationships . Although the exact synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds with benzofuran and imidazole rings can be characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms in the solid state. For example, antipyrine derivatives have been analyzed through X-ray structure characterization, revealing the presence of hydrogen bonding and π-interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the functional groups present. Benzofuran derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, due to the electron-rich nature of the benzofuran ring. The imidazole ring can also participate in reactions such as alkylation or acylation at the nitrogen atoms, which can be exploited to introduce additional substituents or to modify the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of aromatic systems and amide linkages suggests that the compound would exhibit moderate to low solubility in water, and the potential for hydrogen bonding could affect its melting point and boiling point. The compound's stability could be assessed through stress testing under various conditions, including exposure to light, heat, and different pH levels .

Scientific Research Applications

Angiotensin II Receptor Antagonists

Research has explored derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide in the context of developing nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration, differing from earlier series that were active only via intravenous routes. The presence of an acidic group at specific positions is crucial for both high affinity for the angiotensin II receptor and good oral antihypertensive potency, with the tetrazole ring being identified as an effective replacement for the carboxylic acid group in enhancing activity (Carini et al., 1991).

Antimicrobial and Antimycobacterial Agents

Compounds bearing the benzofuran moiety have been synthesized and evaluated for their antimicrobial properties. Novel series of benzofuran derivatives, such as 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide, were synthesized via cyclocondensation reactions and screened for in vitro antibacterial activity against various pathogenic microorganisms. These compounds have shown promising results compared to standard drugs like Chloramphenicol (Idrees et al., 2019). Additionally, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated for their antimycobacterial activity, with certain derivatives exhibiting considerable activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Neuroprotective and Antioxidant Activities

Research into novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has shown that certain compounds exhibit significant neuroprotective and antioxidant activities. These derivatives protect against NMDA-induced excitotoxic neuronal cell damage and exhibit radical scavenging and lipid peroxidation inhibition activities, suggesting potential applications in neurodegenerative disease treatment (Cho et al., 2015).

Safety And Hazards

The safety and hazards associated with benzimidazole and benzofuran derivatives can vary widely, depending on the specific compound . Some of these compounds are used as drugs and are generally safe when used as directed, while others may be toxic or carcinogenic .

Future Directions

The study of benzimidazole and benzofuran derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research will likely focus on the synthesis of new derivatives with improved properties, as well as the exploration of new biological targets .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c26-22(20-13-14-7-1-6-12-19(14)27-20)25-16-9-3-2-8-15(16)21-23-17-10-4-5-11-18(17)24-21/h1-13H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHKDZJLWZOTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide

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